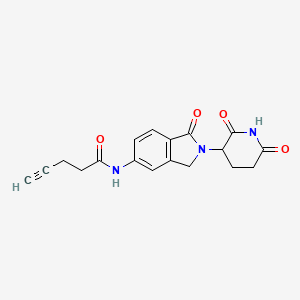
Lenalidomide-5'-CO-C2-alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lenalidomide-5’-CO-C2-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating an alkyne functional group, which can be used for further chemical modifications and bioconjugation.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-C2-alkyne typically involves the following steps:
Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, is brominated using N-bromosuccinimide in the presence of a radical initiator like α,α’-azo-bis-isobutyronitrile.
Condensation: The brominated product is then condensed with 3-aminopiperidine-2,6-dione in the presence of a base such as triethylamine in a solvent like dimethylformamide.
Cyclization: The intermediate product undergoes cyclization to form the core structure of lenalidomide.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction, typically using a palladium-catalyzed Sonogashira coupling reaction with an appropriate alkyne reagent.
Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This involves:
- Using scalable and green chemistry approaches to minimize environmental impact.
- Employing continuous flow reactors for better control over reaction conditions.
- Implementing purification techniques like crystallization and chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions: Lenalidomide-5’-CO-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation over palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thioethers
科学的研究の応用
Lenalidomide-5’-CO-C2-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules like proteins or nucleic acids.
Medicine: Investigated for its potential to enhance the efficacy of lenalidomide in cancer therapy.
Industry: Utilized in the development of new materials with specific properties
作用機序
The mechanism of action of Lenalidomide-5’-CO-C2-alkyne is similar to that of lenalidomide. It modulates the activity of the CRL4 CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of specific protein substrates. This results in the inhibition of cancer cell proliferation and induction of apoptosis. The alkyne group allows for additional modifications that can enhance its binding affinity and specificity for molecular targets .
類似化合物との比較
Thalidomide: The parent compound with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with enhanced potency and reduced side effects.
Carvykti (ciltacabtagene autoleucel): A CAR-T cell therapy used for multiple myeloma.
Tecvayli (teclistamab): A bispecific T-cell engager used for multiple myeloma
Uniqueness: Lenalidomide-5’-CO-C2-alkyne stands out due to its alkyne functional group, which allows for further chemical modifications and bioconjugation, making it a versatile tool in both research and therapeutic applications.
特性
分子式 |
C18H17N3O4 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]pent-4-ynamide |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-15(22)19-12-5-6-13-11(9-12)10-21(18(13)25)14-7-8-16(23)20-17(14)24/h1,5-6,9,14H,3-4,7-8,10H2,(H,19,22)(H,20,23,24) |
InChIキー |
UYJKPWOIGPOHAE-UHFFFAOYSA-N |
正規SMILES |
C#CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



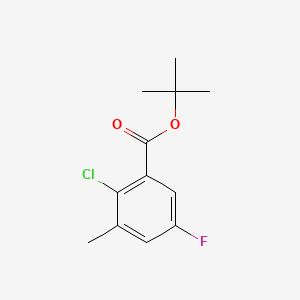
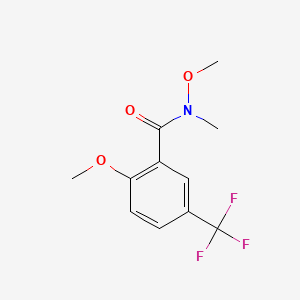
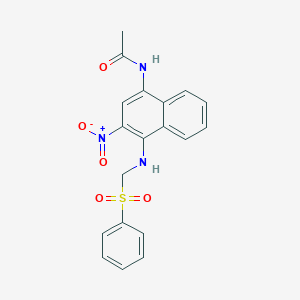
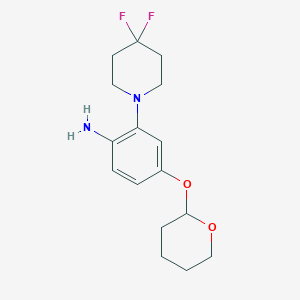

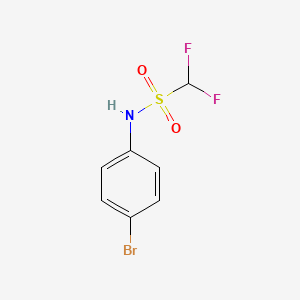
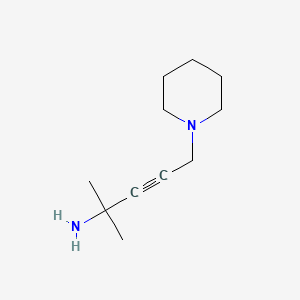
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
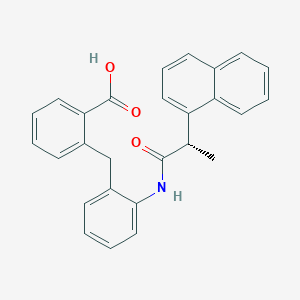
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
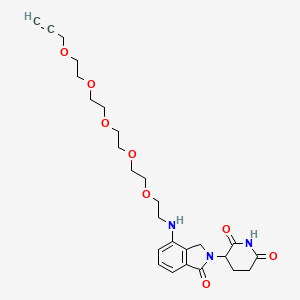

![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
